(3-Chloroprop-1-ene-1-sulfonyl)benzene

Catalog No.
S13051447
CAS No.
203128-81-8
M.F
C9H9ClO2S
M. Wt
216.68 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(3-Chloroprop-1-ene-1-sulfonyl)benzene

CAS Number

203128-81-8

Product Name

(3-Chloroprop-1-ene-1-sulfonyl)benzene

IUPAC Name

3-chloroprop-1-enylsulfonylbenzene

Molecular Formula

C9H9ClO2S

Molecular Weight

216.68 g/mol

InChI

InChI=1S/C9H9ClO2S/c10-7-4-8-13(11,12)9-5-2-1-3-6-9/h1-6,8H,7H2

InChI Key

PZSHXKDCKNTEPQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C=CCCl

(3-Chloroprop-1-ene-1-sulfonyl)benzene is an organic compound characterized by the presence of a sulfonyl group attached to a benzene ring, along with a chloropropene side chain. Its molecular formula is C9H9ClO2SC_9H_9ClO_2S, and it has a molecular weight of approximately 208.68 g/mol. The compound features a sulfonyl group (SO2-SO_2) that enhances its reactivity, particularly in electrophilic substitution reactions. The chloropropene moiety introduces both steric and electronic effects that can influence the compound's chemical behavior and biological activity.

The primary reactions involving (3-Chloroprop-1-ene-1-sulfonyl)benzene include:

  • Electrophilic Aromatic Substitution: The sulfonyl group activates the benzene ring towards electrophilic attack, facilitating various substitutions such as halogenation, nitration, and sulfonation. The mechanism typically involves the formation of a sigma complex followed by deprotonation to restore aromaticity .
  • Nucleophilic Substitution: The chloropropene side chain can undergo nucleophilic substitution reactions, especially under basic conditions, leading to the formation of new carbon-nitrogen or carbon-oxygen bonds.
  • Elimination Reactions: Given the presence of the double bond in the chloropropene group, elimination reactions can occur, potentially leading to the formation of alkenes or other functional groups.

(3-Chloroprop-1-ene-1-sulfonyl)benzene can be synthesized through several methods:

  • Electrophilic Aromatic Substitution: Starting from benzene, this method involves reacting with chloropropenes in the presence of a Lewis acid catalyst (e.g., aluminum chloride) to facilitate the introduction of the chloropropene group onto the aromatic ring .
  • Sulfonylation: The sulfonyl group can be introduced via reaction with benzenesulfonyl chloride under basic conditions, allowing for the formation of (3-Chloroprop-1-ene-1-sulfonyl)benzene through subsequent nucleophilic attacks on the activated benzene ring.
  • Alkylation Reactions: Utilizing Friedel-Crafts alkylation techniques can also yield this compound by treating benzene with appropriate alkyl halides in the presence of a Lewis acid .

(3-Chloroprop-1-ene-1-sulfonyl)benzene has potential applications in:

  • Pharmaceuticals: As a building block for synthesizing biologically active compounds.
  • Agricultural Chemicals: Its unique structure may lend itself to use as an agrochemical or pesticide.
  • Material Science: The compound could be explored for use in polymer synthesis or as an additive in various materials due to its reactive functional groups.

Interaction studies involving (3-Chloroprop-1-ene-1-sulfonyl)benzene are crucial for understanding its reactivity and potential biological effects. Investigations into its interactions with enzymes or receptors could provide insights into its pharmacodynamics and mechanisms of action. Preliminary studies suggest that similar compounds with sulfonyl groups may interact with protein targets through hydrogen bonding and hydrophobic interactions, which could be explored further in future research.

Several compounds share structural similarities with (3-Chloroprop-1-ene-1-sulfonyl)benzene, including:

Compound NameStructure FeaturesSimilarity Index
5-Chloro-2-(phenylethynyl)benzaldehydeContains a chloro-substituent and phenylethynyl group0.56
2-((4-Chlorophenyl)ethynyl)benzaldehydeFeatures ethynyl and chloro groups on aromatic rings0.56
3-(4-Chlorophenyl)propiolic acidContains a chloro-substituent and a carboxylic acid0.55
4-Chloro-2-(phenylethynyl)anilineIncludes an aniline structure with chloro substitution0.53
2-((4-Chlorophenyl)ethynyl)anilineSimilar ethynyl and chloro substitutions as above0.53

These compounds highlight the versatility of sulfonated aromatic systems while demonstrating unique features that differentiate them from (3-Chloroprop-1-ene-1-sulfonyl)benzene. Each compound's specific functional groups dictate its reactivity and potential applications in various fields such as medicinal chemistry and materials science.

XLogP3

1.9

Hydrogen Bond Acceptor Count

2

Exact Mass

216.0011784 g/mol

Monoisotopic Mass

216.0011784 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-10-2024

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